molecular formula C14H19ClN2 B13874664 8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane

8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane

Cat. No.: B13874664
M. Wt: 250.77 g/mol
InChI Key: ZFSBFXRLAXAMMU-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-2,8-diazaspiro[45]decane is a spiro compound characterized by a unique diazaspirodecane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold formation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties.

    Materials Science: The compound’s spiro structure makes it a candidate for use in the development of novel materials with specific optical or electronic properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
  • N-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Uniqueness

8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane is unique due to its diazaspirodecane scaffold, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific structural features that are not present in similar compounds.

Properties

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

8-(4-chlorophenyl)-2,8-diazaspiro[4.5]decane

InChI

InChI=1S/C14H19ClN2/c15-12-1-3-13(4-2-12)17-9-6-14(7-10-17)5-8-16-11-14/h1-4,16H,5-11H2

InChI Key

ZFSBFXRLAXAMMU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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